molecular formula C6H3F3IN B3102046 4-Iodo-3-(trifluoromethyl)pyridine CAS No. 1412904-86-9

4-Iodo-3-(trifluoromethyl)pyridine

Cat. No.: B3102046
CAS No.: 1412904-86-9
M. Wt: 272.99 g/mol
InChI Key: SYAWHDBSDQNOJT-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring

Mechanism of Action

Target of Action

4-Iodo-3-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops, as it is a key structural motif in active agrochemical ingredients . In the pharmaceutical industry, TFMP derivatives are used in various drugs and veterinary products .

Mode of Action

The biological activities of TFMP derivatives, including this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, causing changes that result in pest control in crops or therapeutic effects in pharmaceutical applications .

Biochemical Pathways

The compound’s effects are believed to be due to its interaction with the targets’ biochemical pathways, leading to downstream effects such as pest control in crops or therapeutic effects in pharmaceutical applications .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physicochemical properties, including its unique fluorine atom and pyridine moiety .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. In the agrochemical industry, the compound’s action results in effective pest control in crops . In the pharmaceutical industry, the compound’s action can lead to various therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the agrochemical industry, factors such as soil composition, temperature, and moisture levels can affect the compound’s action and efficacy . In the pharmaceutical industry, factors such as pH levels, temperature, and the presence of other compounds can influence the compound’s stability and efficacy .

Chemical Reactions Analysis

4-Iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Comparison with Similar Compounds

4-Iodo-3-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

The presence of the iodine atom in this compound makes it unique, providing specific reactivity patterns and enabling its use in specialized applications.

Properties

IUPAC Name

4-iodo-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAWHDBSDQNOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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